molecular formula C22H21FN4O4 B12160420 methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12160420
M. Wt: 424.4 g/mol
InChI Key: GWKSTFXKMYIMGV-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a synthetic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a 4-methoxyphenyl group. The benzoate ester moiety contains a fluorine atom at the 5-position, which enhances its metabolic stability and modulates electronic properties. Its structural complexity distinguishes it from simpler methyl esters of fatty or aromatic acids discussed in the referenced studies .

Properties

Molecular Formula

C22H21FN4O4

Molecular Weight

424.4 g/mol

IUPAC Name

methyl 5-fluoro-2-[[4-(4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C22H21FN4O4/c1-30-15-6-3-13(4-7-15)20-19-18(24-12-25-19)9-10-27(20)22(29)26-17-8-5-14(23)11-16(17)21(28)31-2/h3-8,11-12,20H,9-10H2,1-2H3,(H,24,25)(H,26,29)

InChI Key

GWKSTFXKMYIMGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)NC4=C(C=C(C=C4)F)C(=O)OC)NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps, including:

    Formation of the imidazopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step often involves a substitution reaction where a methoxy group is introduced to the phenyl ring.

    Fluorination of the benzene ring: The fluorine atom is introduced using a fluorinating agent under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated benzene ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It can be tested for its effects on various biological targets.

    Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for treating diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors: The compound may bind to specific receptors in the body, triggering a biological response.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound could interfere with signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

The provided evidence focuses on methyl esters of fatty acids, aromatic acids, and diterpenoids, which differ significantly in structure and function from the target compound. Below is a systematic comparison:

Structural Similarities and Differences
Compound Core Structure Key Functional Groups Biological/Industrial Relevance
Target Compound Imidazo[4,5-c]pyridine + benzoate Fluoro, methoxy, carbamate, ester Kinase inhibition (hypothesized)
Hexadecanoic acid methyl ester Saturated fatty acid ester Methyl ester, aliphatic chain Lipid metabolism, biosurfactants
Sandaracopimaric acid methyl ester Diterpenoid resin acid ester Methyl ester, fused cyclic diterpene Antimicrobial, resin chemistry
9-Octadecenoic acid methyl ester Unsaturated fatty acid ester Methyl ester, cis-double bond Antioxidant, membrane fluidity
Torulosic acid methyl ester Diterpenoid ester Methyl ester, hydroxylated diterpene Plant defense, resin analysis




Key Observations :

  • The target compound’s imidazo-pyridine core is absent in all referenced methyl esters, which are primarily linear or cyclic terpenoid/fatty acid derivatives.
Analytical Methods

The evidence highlights gas chromatography-mass spectrometry (GC-MS) as a standard tool for methyl ester analysis (e.g., fatty acids in liver/plasma , resin diterpenoids , and biosurfactants ). While these methods could theoretically analyze the target compound, its thermal stability under GC conditions and ionization patterns would differ due to its heterocyclic and fluorinated structure.

Stability and Metabolism
  • Fatty acid methyl esters (FAMEs) are prone to hydrolysis in biological systems , whereas the target compound’s fluorine substitution and rigid heterocycle may confer greater metabolic stability.
  • Diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) exhibit stability in resin matrices , but the target compound’s stability in aqueous environments remains uncharacterized.

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